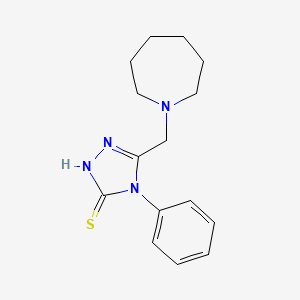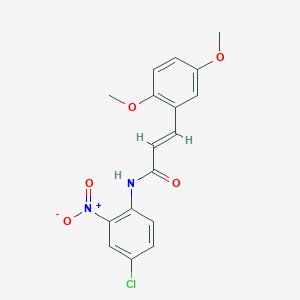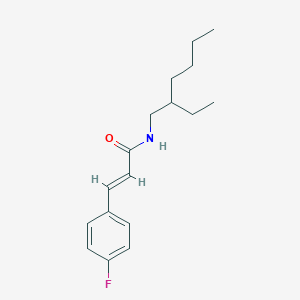
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AZT, is a chemical compound that has been the subject of extensive scientific research. It is a thiosemicarbazone derivative that has shown promise in a variety of applications, including as an antiviral agent and as a potential treatment for cancer.
Wirkmechanismus
The mechanism of action of 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its ability to inhibit the reverse transcriptase enzyme, which is essential for the replication of certain viruses, including HIV. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading throughout the body. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of reverse transcriptase and the induction of apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the effects of reverse transcriptase inhibition and apoptosis induction in various cell types. However, one limitation of using this compound in lab experiments is that it can be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity compared to the original compound. In addition, further research is needed to fully understand the mechanisms by which this compound inhibits reverse transcriptase and induces apoptosis, which may lead to the development of new and more effective treatments for viral infections and cancer. Finally, there is also interest in exploring the potential anti-inflammatory effects of this compound and its derivatives, which may have applications in the treatment of a variety of inflammatory conditions.
Synthesemethoden
The synthesis of 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 1-azepanemethylamine with phenylacetonitrile in the presence of sodium hydride to form 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole. This compound is then treated with sulfur to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential use as an antiviral agent, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus. In addition, this compound has also been investigated for its potential as a cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c20-15-17-16-14(12-18-10-6-1-2-7-11-18)19(15)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGAHGGUGHTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429569.png)
![5-(2,5-dimethylpyrimidin-4-yl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5429581.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429584.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![4-ethyl-5-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5429592.png)
![3-[2-(2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5429593.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)
![{2-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5429609.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5429626.png)

![3-benzyl-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429633.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5429649.png)